(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)

Description

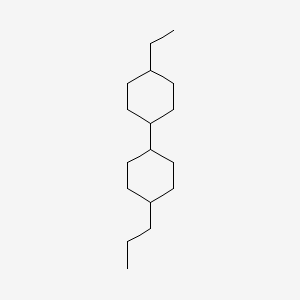

(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative characterized by two cyclohexane rings connected via a single bond, with ethyl and propyl substituents at the 4- and 4'-positions, respectively. The trans,trans configuration ensures molecular linearity, a critical feature for applications in liquid crystals and advanced materials.

Propriétés

IUPAC Name |

1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMYSCDCHFFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223443, DTXSID901231803 | |

| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338929-18-2, 96624-41-8 | |

| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Activité Biologique

The compound (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic organic molecule characterized by its unique stereochemistry and structural features. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CH

Molecular Weight : Approximately 250.44 g/mol

Structure : The compound consists of two cyclohexane rings connected by a single bond, with ethyl and propyl substituents positioned in a trans configuration. This arrangement contributes to the compound's stability and lipophilicity.

Table 1: Basic Properties of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 250.44 g/mol |

| Configuration | trans-trans |

The biological activity of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is primarily attributed to its interactions with lipid membranes and proteins. Preliminary studies suggest that the compound may influence cellular processes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The lipophilic nature of the compound likely affects its absorption and distribution within biological systems. The stability of its bicyclic structure allows it to undergo various modifications that could enhance its biological efficacy.

Interaction Studies

Research has indicated that (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) interacts with various biological targets. Notably, it has shown potential in modulating enzyme activities and influencing drug metabolism pathways. These interactions may lead to significant implications for drug development and therapeutic applications.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane). A comparison highlights differences in biological activity based on structural modifications:

Table 2: Comparison of Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | Potential enzyme modulation | Lipophilic character influences activity |

| (cis,cis)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) | Reduced interaction with membranes | Different steric properties |

| (trans,trans)-4-Methyl-4'-propyl-1,1'-bi(cyclohexane) | Similar mechanism; varying potency | Different alkyl substituent |

Applications De Recherche Scientifique

Synthetic Chemistry

One of the primary applications of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) lies in synthetic chemistry. Its bicyclic structure allows it to serve as a versatile building block for synthesizing more complex organic molecules. Researchers have explored various synthetic routes to produce this compound, often focusing on controlling reaction conditions to favor the formation of the desired trans configuration .

Case Study: Synthesis Techniques

A documented case study highlighted the successful synthesis of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) using a combination of cyclization reactions and selective functionalization techniques. These methods showcased the compound's potential as a precursor for further chemical modifications.

Material Science

Given its unique structural characteristics and physical properties, (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) has potential applications in material science, particularly in developing polymers and composite materials.

Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1'-Bicyclohexyl | Bicyclic | Lacks substituents; serves as a baseline comparison |

| 4-Ethylcyclohexanol | Monocyclic | Contains a hydroxyl group; more polar |

| (cis,cis)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | Bicyclic | Different stereochemistry; affects physical properties |

The unique trans configuration enhances its stability and may influence the mechanical properties of materials synthesized from it .

Potential Biological Activities

Research indicates that bicyclic compounds can exhibit various pharmacological effects such as anti-inflammatory and analgesic properties. Thus, further exploration into the biological activity of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) could yield valuable insights for medicinal chemistry .

Environmental Chemistry

The compound's stability and lipophilicity make it relevant in environmental chemistry studies focused on pollutant behavior and transport in aquatic systems. Understanding how such compounds interact with biological systems is crucial for assessing their environmental impact.

Case Study: Environmental Monitoring

A study conducted on similar hydrocarbons demonstrated their persistence in aquatic environments and their potential bioaccumulation effects. This raises questions about the environmental fate of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) and necessitates further investigation .

Comparaison Avec Des Composés Similaires

Structural Analogues and Molecular Properties

Table 1: Key Molecular Parameters of Bicyclohexyl Derivatives

Key Observations:

- Polarity and Functional Groups: The ethoxy derivative (C₁₇H₃₂O) exhibits higher polarity due to the oxygen atom, impacting solubility and boiling point compared to the non-polar ethyl-propyl analog .

- Molecular Weight: The ethyl-propyl compound has a lower molecular weight (~236.44 g/mol) than its ethoxy counterpart (252.44 g/mol), influencing phase transitions in material science applications.

Table 2: Hazard Classification of Selected Compounds

Insights:

- The ethyl-propyl compound’s safety profile is likely intermediate between the non-hazardous propyl-vinyl analog and the toxic ethoxy derivative, though direct data are lacking.

Geometric Isomerism and Material Properties

Méthodes De Préparation

General Strategy

Step 1: Formation of 1,1'-Bicyclohexyl Core

The bicyclohexyl skeleton is typically synthesized via coupling reactions of cyclohexyl derivatives or through catalytic hydrogenation of biphenyl precursors to yield bicyclohexyl frameworks.

Step 2: Introduction of Substituents at 4 and 4' Positions

Alkyl substituents such as ethyl and propyl groups can be introduced via Friedel-Crafts alkylation or acylation followed by reduction, or via directed lithiation and alkylation of cyclohexyl rings.

Step 3: Control of Stereochemistry

The trans,trans stereochemistry is controlled by reaction conditions, catalysts, and sometimes by separation of stereoisomers post-synthesis.

Specific Methodologies

While no direct patent or publication exclusively details the preparation of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane), related bicyclohexyl compounds provide analogous preparation methods:

Catalytic Hydrogenation of Biphenyl Derivatives:

Biphenyl compounds substituted with ethyl and propyl groups can be hydrogenated under high pressure using catalysts such as Raney nickel, palladium, or ruthenium to yield bicyclohexyl derivatives with controlled stereochemistry.

-

Using aluminum chloride as a Lewis acid catalyst, alkylation of bicyclohexyl precursors can be performed to introduce ethyl and propyl groups at the 4 and 4' positions. Reaction parameters such as temperature, solvent (e.g., dichloromethane), and reaction time are optimized to favor the trans,trans isomer.

Phase Transfer Catalysis and Isomerization:

Phase transfer catalysts may be employed to facilitate alkylation reactions in biphasic systems, while isomerization reactions under mild conditions can enhance the trans,trans stereoisomer yield.

Detailed Research Findings and Data

Analytical Techniques for Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the bicyclohexyl structure and substitution pattern.

- Melting Point Determination: Confirms purity and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight (236.44 g/mol).

- Chromatography (HPLC or GC): Used to separate and identify stereoisomers.

- X-ray Crystallography: May be employed to definitively assign trans,trans stereochemistry.

Q & A

Q. What are the common synthetic routes for (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane), and how are stereochemical outcomes controlled?

The synthesis typically involves coupling cyclohexane derivatives with ethyl and propyl substituents under catalytic conditions. A key step is the stereoselective formation of the bicyclic structure, achieved via palladium-catalyzed cross-coupling or Grignard reactions. Temperature control (e.g., maintaining 60–80°C) and chiral catalysts (e.g., BINAP ligands) are critical for preserving the trans,trans configuration. Purification often requires column chromatography to isolate the desired stereoisomer .

Q. How can researchers confirm the stereochemistry and purity of this compound?

Advanced spectroscopic methods are employed:

- NMR : H and C NMR analysis identifies axial/equatorial proton environments, with characteristic shifts for trans,trans substituents (e.g., ethyl groups at δ 1.2–1.4 ppm, propyl at δ 0.9–1.1 ppm) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate stereoisomers, ensuring >98% enantiomeric excess .

Q. What are the primary applications of this compound in organic chemistry?

It serves as a rigid bicyclic scaffold for synthesizing liquid crystals, chiral ligands, and bioactive molecules. Its stereochemical rigidity enables precise spatial control in host-guest chemistry and asymmetric catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

Continuous flow reactors improve scalability by ensuring consistent temperature and mixing. For example, a Pd-catalyzed coupling in a microreactor at 80°C achieves 85% yield with <2% stereochemical drift. Solvent selection (e.g., THF over DMF) reduces byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antioxidant or cytotoxic activity often arise from impurities or isomer contamination. Researchers should:

- Validate purity via GC-MS or HPLC before bioassays .

- Use standardized assays (e.g., DPPH for antioxidants) with controls for solvent interference .

- Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

Q. How does the compound’s stereochemistry influence its interactions with biomolecules?

Molecular docking studies suggest the trans,trans configuration enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Computational models (MD simulations) reveal that axial ethyl/propyl groups minimize steric hindrance, improving ligand-receptor affinity .

Q. What advanced techniques characterize its thermal stability for material science applications?

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~150°C) .

- Polarized optical microscopy (POM) : Observes liquid crystalline behavior, with textures indicating smectic or nematic phases .

- TGA : Reveals decomposition onset temperatures (~250°C), critical for high-temperature applications .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) and validate using deuterated solvents to eliminate solvent-shift artifacts. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What safety protocols are essential when working with this compound?

- Use fume hoods for synthesis and handling .

- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Store under inert gas (N or Ar) at 4°C to prevent oxidation .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.